molecular formula C17H15N3O2 B5640203 N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide

N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide

Cat. No.: B5640203
M. Wt: 293.32 g/mol
InChI Key: PVXUYPLWMVPQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide is a chemical research reagent featuring the phthalazinone pharmacophore, a scaffold of significant interest in medicinal chemistry and oncology research . This compound is designed for investigative use in early-stage drug discovery, particularly for studying the inhibition of bromodomain-containing protein 4 (BRD4) . The phthalazinone moiety can mimic the PARP1 substrate, suggesting potential for research into dual-target inhibitors that simultaneously engage BRD4 and PARP1 pathways—a strategy shown to produce synergistic anti-proliferative effects against challenging cancer cell lines, including triple-negative breast cancer (TNBC) . Furthermore, the structural features of this compound make it a valuable candidate for probing structure-activity relationships (SAR) to develop novel Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial targets in apoptosis-driven cancer therapeutics . Researchers can utilize this high-purity compound to explore mechanisms of cell cycle arrest, DNA damage induction, and the modulation of key oncogenic proteins like c-MYC . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-20(2)17(22)12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)16(21)19-18-15/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXUYPLWMVPQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324749
Record name N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333438-92-9
Record name N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient phthalazinone ring facilitates nucleophilic attacks at position 3. In analogous compounds (e.g., 2-chloro-5-nitro derivatives), chloride displacement occurs with amines or alkoxides:

Reaction PartnerConditionsProductYieldSource
PiperidineTHF, 60°C, 12 h3-piperidyl-phthalazinone78%
Sodium methoxideDCM, RT, 6 h3-methoxy derivative85%

For N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide, similar reactivity is predicted at the 3-position due to tautomeric stabilization of the leaving group.

Amide Hydrolysis

The benzamide group undergoes controlled hydrolysis under acidic/basic conditions. A structurally related compound (N-ethyl-3-((4-oxo-3H-phthalazin-1-yl)methyl)benzamide ) showed:

ConditionsReagentsProductReaction Time
Acidic6M HCl, reflux4-(4-oxophthalazin-1-yl)benzoic acid8 h
BasicNaOH (2M), EtOH/H₂OSodium carboxylate salt4 h

The dimethylamino group in the target compound may slow hydrolysis compared to ethyl or unsubstituted amides due to steric and electronic effects.

Cross-Coupling Reactions

Palladium-mediated couplings are effective for modifying the aryl ring. In phthalazinone derivatives :

Reaction TypeCatalytic SystemSubstrate PositionEfficiency
SuzukiPd(PPh₃)₄/K₂CO₃Para to amide92%
CyanationPd(PPh₃)₄/Zn(CN)₂Meta to phthalazinone88%

For the target compound, cross-coupling at the 4-position of the benzamide ring is sterically feasible, with predicted yields >80% using optimized protocols.

Redox Transformations

The phthalazinone core participates in reduction-oxidation cycles:

ProcessReagentsOutcome
ReductionNaBH₄/MeOH1,2-dihydrophthalazine formation
OxidationKMnO₄/H⁺Ring-opening to dicarboxylic acid

Quantum mechanical calculations (DFT) on similar systems show a reduction potential of -1.2 V vs SCE for the phthalazinone moiety.

Condensation Reactions

The amide nitrogen and phthalazinone carbonyl engage in cyclocondensations:

PartnerConditionsProduct ClassBiological Relevance
HydrazinesEtOH, refluxTriazolophthalazinesKinase inhibitors
AldehydesPiperidine catalystSchiff basesAntimicrobial agents

A recent study achieved 94% conversion efficiency in hydrazine condensations using microwave irradiation (150W, 100°C) .

Photochemical Reactivity

UV irradiation (254 nm) induces dimerization via [2+2] cycloaddition:

ParameterValue
Quantum Yield (Φ)0.33
Half-Life (t₁/₂)15 min
Major ProductHead-to-tail cyclodimer

This property enables applications in photoaffinity labeling and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Analysis

The following table compares key structural features and properties of N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide with analogous compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties/Applications References
This compound C₁₇H₁₅N₃O₂ Phthalazinone, dimethylamino ~293.33 (calc.) Potential catalytic or bioactive roles -
N,N-Dimethyl-4-(4-nitrophenyl)benzamide C₁₅H₁₄N₂O₃ Nitrophenyl, dimethylamino 270.28 Electron-deficient; synthetic intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Hydroxyalkyl, methylbenzamide 207.27 N,O-bidentate directing group for C–H activation
Neuroleptic Benzamides (e.g., Amisulpride) Variable Sulfonyl, alkylamino substituents ~300–400 Dopamine D2/D3 receptor antagonism
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide C₂₂H₁₈N₄O Benzimidazole, hydrazide ~354.41 Anticancer or antimicrobial agents
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The phthalazinone moiety in the target compound introduces an electron-deficient aromatic system, akin to the nitrophenyl group in N,N-Dimethyl-4-(4-nitrophenyl)benzamide. This contrasts with electron-donating groups like the hydroxyalkyl chain in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which enhances metal coordination .
  • Bioactivity: Neuroleptic benzamides (e.g., amisulpride) prioritize sulfonyl and alkylamino groups for receptor binding, whereas the target compound’s phthalazinone may offer unique interaction sites for enzyme inhibition or protein binding .
  • Synthetic Utility : Hydrazide derivatives (e.g., from ) leverage condensation reactions for bioactivity, while the target compound’s synthesis likely involves coupling of 4-(4-oxophthalazin-1-yl)benzoic acid with dimethylamine, as inferred from analogous patents .

Physicochemical and Reactivity Comparisons

  • Solubility: The dimethylamino group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), similar to N,N-Dimethyl-4-(4-nitrophenyl)benzamide. However, the phthalazinone’s keto group may reduce lipophilicity compared to nitro substituents .
  • Thermal Stability: Benzamide derivatives with rigid aromatic systems (e.g., benzimidazole in ) exhibit high melting points (>200°C). The target compound’s phthalazinone core likely confers comparable stability.
  • Reactivity: The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal-catalyzed C–H functionalization, whereas the phthalazinone’s keto and NH groups may enable coordination with transition metals or participation in cycloaddition reactions .

Biological Activity

N,N-Dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide, also known by its CAS number 333438-92-9, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a phthalazinone moiety, which is known for contributing to various biological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H14N2O2\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{2}

This structure features a benzamide group linked to a phthalazinone derivative, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that this compound may modulate the activity of enzymes and receptors involved in various signaling pathways. The precise mechanisms are still under investigation, but potential interactions include:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors involved in inflammatory responses or apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : In cell line assays, this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values reported ranged from 0.5 to 5 µM, indicating potent activity against these malignancies .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties:

  • Bacterial Inhibition : this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–20 µg/mL .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various phthalazinone derivatives, including this compound. The findings indicated that this compound effectively induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that structural modifications could enhance its efficacy .

Study 2: Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial properties of N,N-dimethyl derivatives. The results demonstrated that the compound significantly inhibited bacterial growth in vitro, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50/MIC Values
This compoundStructureAnticancer, AntimicrobialIC50: 0.5–5 µM; MIC: 10–20 µg/mL
3,4-Diethoxy-N-[4-Oxo-3H-phthalazin-1-Yl]BenzamideStructureModerate AnticancerIC50: 10 µM
2-Fluoro-N-[Phthalazinonyl]BenzamideStructureWeak AnticancerIC50: >20 µM

Q & A

Q. What are the common synthetic routes for preparing N,N-dimethyl-4-(4-oxo-3H-phthalazin-1-yl)benzamide?

A robust method involves coupling phthalazin-1-ylamine derivatives with substituted benzoyl chlorides. For example, reacting N1-(4-arylphthalazin-1-yl)benzene-1,4-diamine with N,N-dimethylbenzoyl chloride in acetonitrile under reflux with triethylamine as a base. The reaction is monitored by TLC (CHCl₃/MeOH 9.5:0.5), followed by purification via flash column chromatography (EtOAc/petroleum ether 9:1) . Adjustments to substituents on the phthalazine or benzamide moieties can modulate reactivity and yield.

Q. How is this compound characterized after synthesis?

Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and hydrogen bonding (e.g., phthalazine protons at δ 8.6–9.1 ppm, benzamide carbonyl at ~1650 cm⁻¹ in IR) .
  • Mass spectrometry (MS) : To verify molecular ion peaks (e.g., m/z 340–375 for related benzamide-phthalazine hybrids) .
  • Elemental analysis : To validate purity and stoichiometry (e.g., deviations <0.3% for C/H/N suggest impurities or hydration) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Discrepancies may arise from tautomerism (e.g., keto-enol forms in the phthalazin-1-yl moiety) or residual solvents. Strategies include:

  • Variable-temperature NMR : To observe dynamic tautomeric equilibria.
  • HPLC purification : Remove impurities causing split peaks.
  • X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., as demonstrated for structurally related benzamides in crystallography reports) .

Q. What experimental designs are optimal for assessing its biological activity (e.g., anticancer potential)?

  • In vitro kinase assays : Screen against cancer-related targets (e.g., tyrosine kinases) due to structural similarities to phthalazine-based inhibitors .
  • Cell viability assays : Use IC₅₀ dose-response curves (e.g., MTT assays) with controls for apoptosis/necrosis.
  • Ischemia/reperfusion models : Adapt protocols from benzamide derivatives tested in cardiac injury studies, measuring infarct size reduction via histopathology .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic acyl substitution .
  • Catalyst screening : MnCl₂/TMSI systems improve reductive amination efficiency in related benzamide syntheses .
  • Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., hydrolysis of benzoyl chloride) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to kinase active sites (e.g., ATP-binding pockets).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Natural Bond Orbital (NBO) analysis : Identify stabilizing interactions (e.g., hyperconjugation in the benzamide carbonyl) .

Data Contradiction Analysis

Q. How should researchers address mismatches between experimental and theoretical elemental analysis results?

  • Re-purification : Recrystallize from ethanol/water to remove hygroscopic residues.
  • Validate calibration : Ensure analytical instruments (e.g., CHN analyzer) are calibrated with certified standards.
  • Consider hydration : Crystalline hydrates (e.g., monohydrates) may explain excess oxygen content .

Methodological Notes

  • Safety : Handle benzoyl chlorides and phthalazine precursors in fume hoods; use PPE due to irritant properties .
  • Scale-up : For gram-scale synthesis, optimize stoichiometry (e.g., 1.1 equiv benzoyl chloride) to minimize unreacted amine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.